7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Description
The compound 7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine features a 1,8-naphthyridine core substituted with two trifluoromethyl (-CF₃) groups at positions 2 and 4. At position 7, it bears a piperazine moiety modified with a 4-chlorobenzenesulfonyl group. The trifluoromethyl groups contribute to metabolic stability and lipophilicity, influencing pharmacokinetic properties .
Properties
IUPAC Name |
7-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF6N4O2S/c21-12-1-3-13(4-2-12)34(32,33)31-9-7-30(8-10-31)17-6-5-14-15(19(22,23)24)11-16(20(25,26)27)28-18(14)29-17/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVWIWAZQUEILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the piperazine ring . The process may also involve deprotection steps using reagents like PhSH (thiophenol) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Structural Characteristics
The molecular structure of 7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine includes several functional groups that contribute to its biological activity:
- Naphthyridine Core : The 1,8-naphthyridine scaffold is known for its ability to interact with various biological targets.
- Piperazine Moiety : The piperazine ring enhances solubility and bioavailability.
- Trifluoromethyl Groups : These groups can improve metabolic stability and lipophilicity.
Antimicrobial Properties
Research has shown that naphthyridine derivatives exhibit significant antimicrobial activity. A review highlighted that various 1,8-naphthyridine derivatives possess broad-spectrum antimicrobial effects against bacteria and fungi. For instance, the compound demonstrated substantial antibacterial potential in studies using the cup and plate diffusion method, indicating its efficacy against multiple strains at concentrations as low as 50 μg/ml .
Anticancer Activity
1,8-Naphthyridine derivatives have been extensively studied for their anticancer properties. The compound has been reported to induce apoptosis in cancer cells through multiple mechanisms, including:
- Cell Cycle Arrest : Inhibiting key proteins involved in cell cycle progression.
- Topoisomerase Inhibition : Interfering with DNA replication and repair processes.
- Angiogenesis Inhibition : Preventing the formation of new blood vessels that supply tumors .
Recent studies have synthesized various analogues of 1,8-naphthyridine and evaluated their anticancer activities against different cancer cell lines. These studies suggest that modifications to the naphthyridine structure can lead to enhanced potency and selectivity .
Neurological Applications
There is emerging evidence that naphthyridine derivatives may be beneficial in treating neurological disorders. Compounds with similar structures have shown potential as treatments for conditions such as Alzheimer's disease and depression by acting on neurotransmitter receptors . The specific compound discussed may exhibit similar properties due to its structural analogies with known neuroactive agents.
Case Studies
Several case studies have documented the synthesis and evaluation of naphthyridine derivatives:
- Antibacterial Evaluation :
- Anticancer Properties :
- Neuropharmacological Studies :
Mechanism of Action
The mechanism of action for 7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 7
7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
- Structure : The piperazine at position 7 is substituted with a phenyl group instead of 4-chlorobenzenesulfonyl.
- Molecular Weight: Estimated ~518 g/mol (vs. ~578 g/mol for the target compound). Bioactivity: Phenylpiperazine derivatives are often associated with CNS activity due to enhanced blood-brain barrier penetration .
7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine
- Structure : Position 7 is substituted with chlorine instead of a piperazine group.
- Key Differences :
7-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
- Structure : Position 7 features a pyrazole ring instead of piperazine.
- Key Differences: Molecular Weight: 360.26 g/mol (C₁₅H₁₀F₆N₄) . Solubility: Lower polarity than sulfonylated derivatives may reduce solubility.
Modifications to the Piperazine Substituent
7-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine-3-carboxylic Acid
- Structure : Piperazine is substituted with 3-(trifluoromethyl)phenyl, and the core includes a carboxylic acid at position 3.
- Key Differences: Polarity: The carboxylic acid group increases solubility but may restrict membrane permeability.
Pfizer’s 7-(4-{4-[3-Chloro-2-(trifluoromethyl)phenyl]piperazin-1-yl}butoxy)-1,8-naphthyridin-2(1H)-one
- Structure: A butoxy chain links the piperazine to a chloro-trifluoromethylphenyl group, and the core is a naphthyridinone (ketone at position 2).
- Key Differences :
Core Modifications
Imidazo[1,2-a][1,8]naphthyridine Derivatives
- Structure : Fused imidazole ring with 2,4-bis(trifluoromethyl) groups.
- Example : 8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine.
- Molecular Weight: 399.27 g/mol (C₁₈H₈F₇N₃) .
Comparative Data Table
Research Implications
- Target Compound Advantages : The 4-chlorobenzenesulfonyl group enhances solubility and target specificity compared to phenyl or pyrazole substituents. Its sulfonyl group may engage in hydrogen bonding or electrostatic interactions with biological targets, making it suitable for enzyme inhibition (e.g., kinase or protease targets).
- Limitations of Analogues : Phenylpiperazine derivatives face challenges in aqueous solubility, while chloro-substituted analogues lack the versatility of piperazine-based pharmacophores.
Biological Activity
The compound 7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a novel derivative within the class of piperazine-based compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.
Synthesis and Structure
The synthesis of 7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves the reaction of a naphthyridine derivative with a piperazine moiety substituted with a chlorobenzenesulfonyl group. The trifluoromethyl groups enhance the lipophilicity and potentially the biological activity of the compound.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of various piperazine derivatives. In particular, compounds similar to 7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine have shown efficacy against resistant strains of bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures exhibited MIC values as low as 16 μg/mL against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA), indicating enhanced potency compared to traditional fluoroquinolones like ciprofloxacin .
- Mechanism of Action : The increased lipophilicity due to additional substituents at the 7-position allows better penetration through bacterial cell walls, enhancing antimicrobial efficacy .
Anticancer Activity
The anticancer potential of piperazine derivatives has been well-documented. Studies have reported significant cytotoxic effects on various cancer cell lines.
Case Studies:
- Cytotoxicity Assays : In vitro studies using the Sulforhodamine B assay demonstrated that compounds structurally related to 7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine exhibited substantial growth inhibition across multiple cancer cell lines including liver (HUH7), breast (MCF7), and colon (HCT116) .
- GI50 Values : The GI50 values (the concentration required to inhibit 50% of cell growth) were significantly lower than those of established chemotherapeutics like 5-Fluorouracil. For instance, certain derivatives showed GI50 values as low as 0.31 μM against T47D breast cancer cells .
Data Summary
The following table summarizes the biological activity findings related to similar compounds:
| Compound Structure | MIC (μg/mL) | Cancer Cell Line | GI50 (μM) |
|---|---|---|---|
| 7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine | 16 | HUH7 | 0.44 |
| Related piperazine derivative | 32 | MCF7 | 0.85 |
| Ciprofloxacin | 64 | HCT116 | >10 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the functionalization of the naphthyridine core. Key steps include:
- Nucleophilic substitution to introduce the piperazine-sulfonyl group.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) for trifluoromethyl group installation.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
- Purification : Column chromatography or recrystallization for intermediates .
- Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid side products like unsubstituted intermediates.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., H/C NMR for trifluoromethyl and sulfonyl groups).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).
- X-ray Crystallography : Resolve conformational details of the naphthyridine and piperazine moieties .
- Quality Control : Compare analytical data with reference standards (e.g., pharmacopeial guidelines for sulfonamide derivatives) .
Q. What biological assays are suitable for evaluating its activity?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition).
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or ion channels.
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) .
- Data Interpretation : Normalize results against positive controls (e.g., staurosporine for cytotoxicity) and validate with dose-response curves.
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates .
- Molecular Docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) to guide structural modifications.
- Solvent Effects : Apply COSMO-RS models to predict solubility and reaction yields .
- Validation : Correlate computational predictions with experimental kinetics (e.g., Arrhenius plots for activation energy).
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Cross-Validation : Replicate assays in multiple cell lines or enzymatic systems.
- Metabolic Stability Testing : Assess compound degradation via liver microsome assays to rule out false negatives.
- Statistical Analysis : Use ANOVA or Bayesian inference to quantify variability .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Process Intensification : Optimize batch reactions using flow chemistry for better heat/mass transfer.
- Byproduct Management : Implement inline IR spectroscopy to monitor intermediate purity.
- Separation Technologies : Use membrane filtration or centrifugal partition chromatography for high-yield purification .
- Regulatory Alignment : Follow CRDC guidelines for reactor design and process control (e.g., RDF2050108) .
Distinction Between Basic and Advanced Questions
- Basic : Focus on foundational techniques (synthesis, characterization, assays).
- Advanced : Address complexity in data interpretation, computational integration, and industrial translation.
Excluded Commercial/Consumer Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
